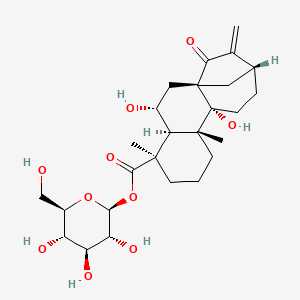
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a chemical compound with the linear formula C8H5BRFNO . It has a molecular weight of 230.04 . The IUPAC name for this compound is 5-bromo-6-fluoro-1H-indol-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Antitumor Activities
A study by Fan Houxing (2009) highlighted the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole, leading to compounds with significant in vitro antitumor activities against various cell lines, outperforming sunitinib in some cases (Fan Houxing, 2009).
Chemical Synthesis Techniques
Schlosser et al. (2006) detailed the preparation of indolecarboxylic acids with fluorine and carboxy groups, including methods starting from bromo- or iodofluoroindoles, indicating a versatile approach to accessing various fluorine-substituted indoles (Schlosser et al., 2006).
Manganese(II) Complexes and Microbial Activity
Sharma et al. (2016) synthesized novel manganese(II) complexes using ligands derived from halo-substituted 1H-indole-2,3-diones. These complexes exhibited in vitro activity against various bacteria and fungi, showing potential biological significance (Sharma et al., 2016).
Fluorescence Decay in Proteins
Liu et al. (2005) investigated the fluorescence decay of 5-fluorotryptophan in proteins, finding that fluoro substitution affects the ionization potential of indole and influences electron transfer quenching, which is crucial for understanding protein behavior at a molecular level (Liu et al., 2005).
Crystal Structure Analysis
The study by Barakat et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and thermal properties of a compound derived from 5-bromo-1H-indole, offering insights into the intermolecular interactions and stability of such compounds (Barakat et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mécanisme D'action
- The primary target of 5-bromo-6-fluoroindolin-2-one is an E3 ligase . E3 ligases play a crucial role in the ubiquitination process, where they attach ubiquitin molecules to proteins, marking them for proteolysis (degradation). By activating E3 ligase, this compound enhances protein ubiquitination .
Target of Action
Propriétés
IUPAC Name |
5-bromo-6-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWHJXRXKNXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-66-7 | |
| Record name | 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
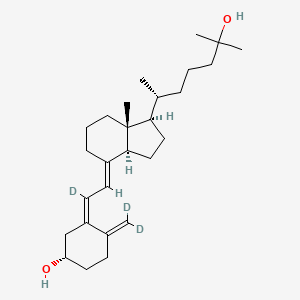


![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)
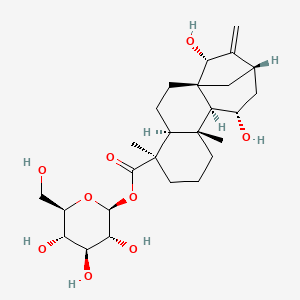
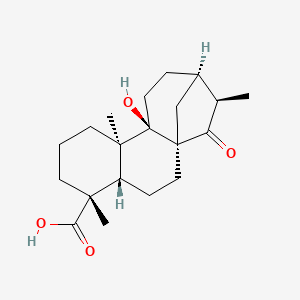

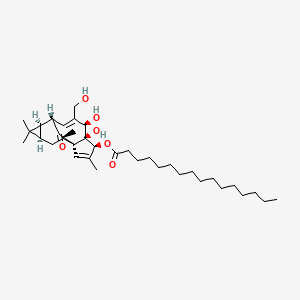
![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
